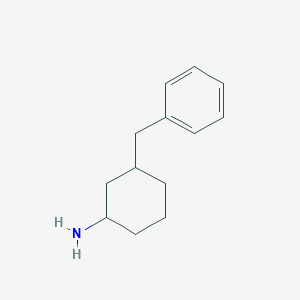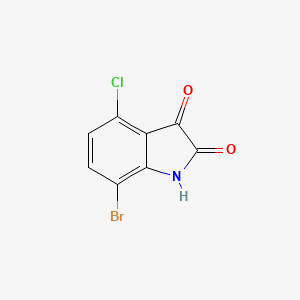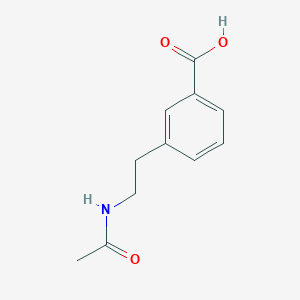
2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride is a chemical compound with a complex structure that includes an indole ring, a sulfonoimidamide group, and two hydrochloride ions
Métodos De Preparación
The synthesis of 2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride typically involves multiple steps, starting with the formation of the indole ring. The sulfonoimidamide group is then introduced through a series of reactions involving sulfonation and amidation. The final step involves the addition of hydrochloride ions to form the dihydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonoimidamide group to other functional groups.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, while the sulfonoimidamide group can form strong interactions with enzymes and other proteins. These interactions can modulate biological pathways, leading to the observed effects .
Comparación Con Compuestos Similares
2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its sulfonoimidamide group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H13Cl2N3OS |
|---|---|
Peso molecular |
270.18 g/mol |
Nombre IUPAC |
6-(aminosulfonimidoyl)-2,3-dihydro-1H-indole;dihydrochloride |
InChI |
InChI=1S/C8H11N3OS.2ClH/c9-13(10,12)7-2-1-6-3-4-11-8(6)5-7;;/h1-2,5,11H,3-4H2,(H3,9,10,12);2*1H |
Clave InChI |
URVJNDUXFQQGSG-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C1C=CC(=C2)S(=N)(=O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13496602.png)
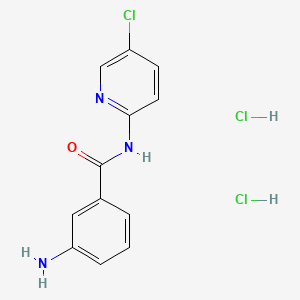
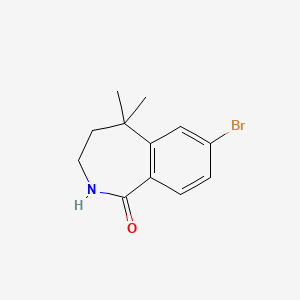
![tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13496617.png)
![rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride](/img/structure/B13496628.png)
![{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13496629.png)

![6'-Chloro-3'h-spiro[azetidine-3,2'-furo[3,2-c]pyridine] dihydrochloride](/img/structure/B13496638.png)
